Product packaging for 4-Methyl-2-isopropyl-1,3-dioxane(Cat. No.:CAS No. 70656-78-9)

4-Methyl-2-isopropyl-1,3-dioxane

Cat. No.: B15373734
CAS No.: 70656-78-9
M. Wt: 144.21 g/mol
InChI Key: ZLOYAACRUBLTLP-UHFFFAOYSA-N
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Description

4-Methyl-2-isopropyl-1,3-dioxane is a chemical compound belonging to the 1,3-dioxacycloalkane class, which serves as a versatile scaffold in organic synthesis and materials science research. These compounds are of significant research interest due to their role as intermediates in the synthesis of more complex heterocyclic systems and their potential biological activity. Recent investigations into functionally substituted 1,3-dioxacycloalkanes have demonstrated that specific structural analogs exhibit notable antimicrobial properties. For instance, certain derivatives have been shown to possess activity against Gram-positive and Gram-negative bacteria, while others display potent antifungal effects against strains like Candida albicans . The specific stereochemistry of similar disubstituted 1,3-dioxacycloalkanes can significantly influence their reactivity and physical properties, a factor that is critical for researchers designing stereoselective syntheses or studying structure-activity relationships . The mechanism of action for its bioactive derivatives, while structure-dependent, is often linked to the functional groups attached to the core 1,3-dioxane ring, such as chloromethyl or hydroxymethyl substituents, which can interfere with microbial cellular processes . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B15373734 4-Methyl-2-isopropyl-1,3-dioxane CAS No. 70656-78-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70656-78-9

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

4-methyl-2-propan-2-yl-1,3-dioxane

InChI

InChI=1S/C8H16O2/c1-6(2)8-9-5-4-7(3)10-8/h6-8H,4-5H2,1-3H3

InChI Key

ZLOYAACRUBLTLP-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(O1)C(C)C

Origin of Product

United States

Synthesis and Derivatization Strategies of 4 Methyl 2 Isopropyl 1,3 Dioxane

Classical Synthetic Approaches to 1,3-Dioxanes

The formation of the 1,3-dioxane (B1201747) ring is a fundamental transformation in organic chemistry, with several reliable methods having been established.

The most direct and widely employed method for synthesizing 1,3-dioxanes is the acid-catalyzed condensation of a 1,3-diol with an aldehyde or ketone. In the specific case of 4-methyl-2-isopropyl-1,3-dioxane, this involves the reaction of 1,3-butanediol (B41344) with isobutyraldehyde (B47883). The reaction proceeds via the formation of a hemiacetal, followed by an acid-catalyzed dehydration and subsequent ring closure to form the stable six-membered dioxane ring.

This equilibrium-driven process typically requires the removal of water to drive the reaction to completion, often accomplished by azeotropic distillation using a Dean-Stark apparatus. A variety of acid catalysts can be employed, with p-toluenesulfonic acid (p-TsOH) being a common choice due to its efficacy and ease of handling. researchgate.net Other solid acid catalysts can also be utilized to facilitate a more environmentally friendly and reusable system. rsc.org The reaction is generally reversible, and the dioxane can be hydrolyzed back to the starting diol and carbonyl compound under aqueous acidic conditions. oakland.edu

Table 1: Common Catalysts for 1,3-Dioxane Synthesis

Catalyst Type Typical Conditions
p-Toluenesulfonic Acid (p-TsOH) Homogeneous Reflux in benzene (B151609) or toluene (B28343) with azeotropic water removal. researchgate.net
Sulfuric Acid (H₂SO₄) Homogeneous Used in catalytic amounts, often in the parent aldehyde/ketone as solvent.
ZnAlMCM-41 Heterogeneous (Solid Acid) Liquid phase reaction, offers reusability and easier product separation. rsc.org

Beyond direct condensation, other cyclization strategies can be used to construct the 1,3-dioxane skeleton.

Prins Reaction : The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene, followed by the capture of the resulting carbocation by a nucleophile. In the context of dioxane synthesis, the reaction between an alkene like propene and formaldehyde, often in the presence of an acid catalyst, can lead to substituted 1,3-dioxanes. rsc.org While not a direct route to this compound, variations of this reaction using different olefin and carbonyl precursors can generate diverse dioxane structures.

Oxa-Michael Reaction : An intramolecular oxa-Michael reaction (or tandem oxa-Michael/acetalization) can also yield 1,3-dioxanes. For instance, a δ-hydroxy-α,β-unsaturated ketone or aldehyde can undergo cyclization under acidic conditions. A stereoselective approach using δ-siloxyenones and 1,3,5-trioxane (B122180) (a source of formaldehyde) has been reported to form cis-trisubstituted 1,3-dioxanes in high yields. researchgate.net This highlights a pathway where the stereochemistry can be pre-determined by the substrate.

Stereoselective and Enantioselective Synthesis of this compound Diastereomers

The structure of this compound contains two stereocenters at positions C2 and C4, leading to the existence of diastereomers (cis and trans). Each of these diastereomers can exist as a pair of enantiomers.

The relative orientation of the methyl group at C4 and the isopropyl group at C2 defines the cis and trans isomers. The ratio of these isomers produced during synthesis can be influenced by reaction conditions.

Thermodynamic vs. Kinetic Control : In the acid-catalyzed condensation, the formation of the isomers can be under either kinetic or thermodynamic control. The trans isomer, where the two bulky substituents (methyl and isopropyl) are in equatorial positions in the preferred chair conformation, is generally the more thermodynamically stable product. Allowing the reaction to reach equilibrium by using longer reaction times or higher temperatures will typically favor the trans isomer. Conversely, kinetic control at lower temperatures may favor the formation of a different isomer ratio. The stereochemical outcome of related 1,3-dioxane syntheses has been shown to be a mixture of isomers. researchgate.net

Table 2: Isomers of this compound

Isomer C4-Substituent Orientation C2-Substituent Orientation Relative Stability
cis Axial Equatorial (in chair form) Less stable
cis Equatorial Axial (in chair form) Less stable

Note: Orientations refer to the dominant chair conformation.

Accessing enantiomerically pure forms of this compound requires asymmetric synthesis strategies. thieme-connect.com

Chiral Auxiliaries : A common strategy involves covalently attaching a chiral auxiliary to one of the starting materials. thieme-connect.comnih.gov For example, starting with an enantiomerically pure form of 1,3-butanediol (either (R)- or (S)-1,3-butanediol) in the condensation reaction with isobutyraldehyde would yield the corresponding enantiomerically enriched dioxane. The chiral diol acts as a chiral substrate, guiding the formation of the second stereocenter at C2.

Chiral Catalysts : Alternatively, a chiral catalyst, such as a chiral Brønsted acid or a chiral Lewis acid, can be used to catalyze the condensation of achiral 1,3-butanediol and isobutyraldehyde. The chiral environment provided by the catalyst can favor the formation of one enantiomer over the other, leading to an enantiomerically enriched product. This approach is highly desirable as it uses a small amount of a chiral substance to generate a large quantity of chiral product.

Functionalization and Derivatization Reactions of the this compound Skeleton

The 1,3-dioxane ring is relatively stable but can undergo specific reactions, making it a useful synthetic intermediate.

Acetal (B89532) Cleavage (Deprotection) : The most fundamental reaction of the 1,3-dioxane moiety is its function as a protecting group for a 1,3-diol or a carbonyl compound. The acetal linkage is stable to basic and nucleophilic conditions but can be readily cleaved by treatment with aqueous acid to regenerate the parent diol and aldehyde.

Ring-Opening Reactions : Beyond simple hydrolysis, the dioxane ring can be opened regioselectively. For instance, reactions of related vinyl-substituted 1,3-dioxanes with organolithium reagents have been shown to proceed via an SN2' ring-opening mechanism, cleaving the C(2)-O(1) bond to produce stereodefined enol ethers. nih.gov This type of reaction transforms the cyclic acetal into a functionalized acyclic structure.

Reactions on Pre-functionalized Skeletons : It is also possible to synthesize 1,3-dioxanes that already contain other functional groups. For example, a dioxane can be prepared with a bromoalkyl substituent, which can then serve as an electrophilic handle for subsequent nucleophilic substitution or Grignard reactions, allowing for the elaboration of more complex molecular architectures.

Ring-Preserving Functionalization

Ring-preserving functionalization refers to chemical transformations that modify the existing substituents or the dioxane ring itself without cleaving the heterocyclic system. While specific literature on the functionalization of this compound is limited, general principles of organic chemistry suggest several plausible reaction pathways. These reactions would typically target the methyl and isopropyl groups or the C-H bonds of the dioxane ring.

One potential avenue for functionalization is free-radical halogenation, which could selectively introduce a halogen atom at the tertiary carbon of the isopropyl group or at one of the methyl carbons. Subsequent nucleophilic substitution of the resulting halide would allow for the introduction of a wide range of functional groups. Another possibility involves metallation of one of the ring's C-H bonds, followed by quenching with an electrophile. However, achieving regioselectivity in such reactions can be challenging.

Table 1: Plausible Ring-Preserving Functionalization Reactions

Starting MaterialReagents and ConditionsProductReaction Type
This compoundN-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄, heat2-(1-Bromo-1-methylethyl)-4-methyl-1,3-dioxaneFree-Radical Halogenation
This compoundn-Butyllithium, THF, -78°C; then Electrophile (e.g., CH₃I)Lithiated intermediate, followed by substituted dioxaneMetallation-Alkylation

Synthesis of Novel this compound Analogs and Derivatives

The synthesis of novel analogs and derivatives of this compound can be effectively achieved through established methods for forming the 1,3-dioxane ring. The Prins reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde, is a powerful tool for this purpose. nrochemistry.comjk-sci.comyoutube.com By systematically varying the alkene and aldehyde starting materials, a diverse library of analogs with different substituents at the C2 and C4 positions of the dioxane ring can be generated. nrochemistry.comjk-sci.comyoutube.comacs.orgacs.org

For instance, reacting different alkenes with isobutyraldehyde (2-methylpropanal) would yield a series of 2-isopropyl-1,3-dioxanes with varying substituents at the C4 position. Conversely, using 3-buten-1-ol (B139374) (which provides the 4-methyl-1,3-diol precursor backbone) with a range of different aldehydes would result in analogs with diverse substituents at the C2 position. The general acetalization reaction between a 1,3-diol and an aldehyde or ketone, typically under acidic catalysis, is the most direct route to these compounds. wikipedia.org Transacetalization reactions, where an existing acetal is exchanged, can also be employed to synthesize new derivatives. rsc.orgorganic-chemistry.org

Table 2: Synthesis of this compound Analogs via Acetalization

1,3-Diol PrecursorAldehyde/KetoneProduct (Analog of this compound)
Butane-1,3-diolIsobutyraldehydeThis compound
Butane-1,3-diolBenzaldehyde4-Methyl-2-phenyl-1,3-dioxane
Butane-1,3-diolPropanal2-Ethyl-4-methyl-1,3-dioxane
Pentane-1,3-diolIsobutyraldehyde2-Isopropyl-4-ethyl-1,3-dioxane
1-Phenylpropane-1,3-diolIsobutyraldehyde2-Isopropyl-4-phenyl-1,3-dioxane

Stereochemical Investigations and Conformational Analysis of 4 Methyl 2 Isopropyl 1,3 Dioxane

Isomeric Forms and Stereochemical Assignment

The presence of two stereocenters in 4-methyl-2-isopropyl-1,3-dioxane, at the C2 and C4 positions, gives rise to the possibility of diastereomers, namely cis and trans isomers.

The synthesis of 2,4,6-substituted-1,3-dioxanes through the acetalization of meso-2,4-pentanediol with various aldehydes and ketones allows for the determination of thermodynamic data from the resulting ratio of cis and trans isomers. researchgate.net The free conformational enthalpy of a substituent, which indicates its preference for an equatorial or axial orientation, can be calculated from the equilibrium between these isomers. researchgate.net Generally, substituents with a high free conformational enthalpy value will strongly favor the equatorial position to minimize steric strain. researchgate.net

In substituted 1,3-dioxanes, the equatorial orientation is generally more stable for alkyl groups to avoid unfavorable steric interactions with axial atoms. For this compound, the relative stability of the cis and trans isomers depends on the conformational preferences of the methyl and isopropyl groups. The trans isomer, where both the methyl and isopropyl groups can occupy equatorial positions, is generally the more stable conformer. In the cis isomer, one substituent is forced into an axial position, leading to destabilizing 1,3-diaxial interactions.

The determination of the ratio of cis and trans isomers in the crude product, often measured by techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, enables the calculation of the free conformational enthalpy (A-value) for the substituents. researchgate.net A positive A-value signifies a preference for the equatorial position. researchgate.net

Given the chiral nature of this compound, the separation of its enantiomers is a crucial aspect of its stereochemical analysis. Chiral resolution techniques are employed to separate the racemic mixture into its individual enantiomers.

One common method for the separation of chiral compounds is chiral chromatography . Techniques such as supercritical fluid chromatography (SFC) using a chiral stationary phase, like an amylose-based column, have been successfully used for the separation of 1,3-dioxolane (B20135) derivatives, which are structurally related to 1,3-dioxanes. nih.gov The efficiency of the separation is influenced by parameters such as the mobile phase composition, temperature, and pressure. nih.gov The choice of organic modifier in the mobile phase is particularly critical and is dependent on the specific molecular structure of the compound being separated. nih.gov

Another approach involves the use of chiral phosphoric acid catalysts in asymmetric synthesis to selectively produce one enantiomer. rsc.org This method has been demonstrated for the enantioselective construction of 1,3-dioxanes, yielding optically active products that can serve as building blocks in the synthesis of complex molecules like polyketides. rsc.org

Conformational Preferences and Dynamics of the 1,3-Dioxane (B1201747) Ring System

Like cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair conformation to minimize angle and torsional strain. thieme-connect.demnstate.edu However, the presence of the two oxygen atoms introduces distinct conformational features. The C-O bond length is shorter than the C-C bond length, which can lead to more pronounced diaxial interactions between substituents at the C2 position and axial substituents at the C4 and C6 positions. thieme-connect.de

In the chair conformation of this compound, the methyl and isopropyl groups can occupy either equatorial or axial positions. The relative stability of these conformations is primarily determined by steric hindrance.

Equatorial Orientation: Substituents in the equatorial position point away from the ring, minimizing steric interactions with other atoms on the ring. This is generally the more stable position for bulky groups. pearson.comchemistrysteps.com

Axial Orientation: Substituents in the axial position are parallel to the axis of the ring and can experience significant steric repulsion from other axial substituents on the same side of the ring, known as 1,3-diaxial interactions . quimicaorganica.orglibretexts.org

For this compound, the conformer with both the larger isopropyl group and the methyl group in equatorial positions is the most stable. pearson.comyoutube.com A ring flip can occur, leading to a conformation where both groups are in axial positions, but this is highly unfavorable due to severe 1,3-diaxial interactions. In the case of the cis isomer, one group must be axial while the other is equatorial. To minimize steric strain, the larger isopropyl group will preferentially occupy the equatorial position, forcing the smaller methyl group into the axial position. youtube.com

ConformerC2-Isopropyl Group OrientationC4-Methyl Group OrientationRelative Stability
trans-diequatorialEquatorialEquatorialMost Stable
trans-diaxialAxialAxialLeast Stable
cis-equatorial/axialEquatorialAxialIntermediate
cis-axial/equatorialAxialEquatorialIntermediate

The 1,3-dioxane ring is not static and undergoes rapid conformational changes, most notably the chair-to-chair interconversion or "ring flip". This process involves passing through higher-energy transition states and intermediates, such as boat and twist-boat conformations. rsc.org The energy required for this ring inversion is known as the energy barrier.

Studies on 1,3-dioxane and its derivatives have shown that the energy barrier for the chair-to-twist-boat conversion is influenced by the substituents present. rsc.org However, the major contribution to this barrier is attributed to torsional strain, which is not significantly affected by the type of substituent. rsc.org The chair conformer of 1,3-dioxane is considerably more stable than the 2,5-twist conformer. researchgate.net The energy difference between the chair and twist conformers is influenced by the computational method used for its calculation. researchgate.net

The conformational equilibrium between the different chair forms is determined by the relative energies of the conformers. For monosubstituted cyclohexanes and by extension, 1,3-dioxanes, the equilibrium lies in favor of the conformer with the substituent in the equatorial position. libretexts.org The energy difference between the axial and equatorial conformers is known as the A-value, which quantifies the steric strain of an axial substituent. chemistrysteps.com

Beyond steric considerations, stereoelectronic effects also play a crucial role in determining the conformation of 1,3-dioxanes. The most significant of these is the anomeric effect . rsc.org The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in 1,3-dioxanes) to occupy the axial position, despite the potential for steric hindrance. scripps.edu This preference arises from a stabilizing interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding σ* orbital of the C-substituent bond. rsc.org

Analysis of Non-Chair Conformations (e.g., Twist-Boat) and Their Interconversion

While the chair conformation represents the ground state for most 1,3-dioxane systems, non-chair conformations are crucial intermediates in the process of ring inversion and can be populated under certain conditions. researchgate.netresearchgate.net Computational studies on substituted 1,3-dioxanes have identified several flexible forms, primarily twist conformations, as local minima on the potential energy surface (PES). researchgate.netresearchgate.net The most significant of these are the 1,4-twist (1,4-T) and 2,5-twist (2,5-T) forms. researchgate.net

Quantum-chemical studies on analogous compounds like 4-methyl-1,3-dioxane (B1663929) show that the potential energy surface contains local minima corresponding to these flexible forms in addition to the principal equatorial and axial chair conformers. researchgate.net The interconversion between the chair forms does not proceed through a simple boat transition state but follows more complex pathways involving these twist intermediates. researchgate.netresearchgate.net

Two primary pathways for the conformational isomerization of the chair form have been identified for substituted 1,3-dioxanes researchgate.net:

C ↔ [TS] ↔ 1,4-T ↔ [TS] ↔ C' : In this pathway, the chair conformer (C) passes through a transition state (TS) to a 1,4-twist intermediate, which then proceeds through another transition state to the inverted chair (C').

C ↔ [TS] ↔ 2,5-T ↔ [TS] ↔ C' : This alternative route involves the 2,5-twist form as the key intermediate.

Molecular dynamics simulations have shown that these flexible forms can transform into each other. researchgate.net For instance, the transition between a 2,5-T and a 1,4-T form typically passes through an unsymmetrical boat transition state. researchgate.net The relative energies of these non-chair conformers are higher than the chair form, making them less populated at equilibrium but essential for the dynamic processes of the ring. researchgate.netresearchgate.net Half-chair and boat conformations are generally considered to be transition states rather than stable minima. researchgate.net

Table 1: Calculated Relative Energies of 1,3-Dioxane Conformers This table presents representative data for the parent 1,3-dioxane molecule, which serves as a model for understanding the conformational energetics of substituted derivatives like this compound.

ConformerRelative Energy (kcal/mol) - DFTRelative Energy (kcal/mol) - HF
Chair (C)0.000.00
2,5-Twist (2,5-T)5.19 ± 0.84.67 ± 0.31
1,4-Twist (1,4-T)6.19 ± 0.86.03 ± 0.43

Data adapted from computational studies on 1,3-dioxane. researchgate.net The energy values indicate that the twist conformations are significantly less stable than the chair conformation.

Methodologies for Conformational Analysis

A variety of sophisticated analytical techniques are employed to investigate the complex conformational landscape of 1,3-dioxane derivatives. These methods provide critical data on the geometry, energy, and interconversion dynamics of different stereoisomers.

Dynamic Nuclear Magnetic Resonance Spectroscopy (DNMR) in Conformational Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the rates of conformational exchange processes that occur on the NMR timescale. nih.gov For this compound, DNMR can be used to probe the ring inversion process between the two chair conformers.

At room temperature, if the ring inversion is rapid, the NMR spectrum will show time-averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of this interconversion decreases. Eventually, the exchange becomes slow enough on the NMR timescale that separate signals for the distinct axial and equatorial protons of each conformer can be observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature.

By analyzing the line shapes of the NMR signals over a range of temperatures, it is possible to calculate the activation parameters for the conformational process, most notably the free energy of activation (ΔG‡). nih.gov This provides a quantitative measure of the energy barrier to ring inversion. DNMR studies on related chiral molecules have successfully elucidated complex inversion-rotation processes, demonstrating the utility of this method for quantifying stereodynamics. nih.gov The analysis of vicinal coupling constants (³J) from high-resolution NMR spectra also provides valuable information about dihedral angles, which helps to determine the predominant conformation in solution. researchgate.netnih.gov

X-ray Crystallography of Derivatives for Structural Proof

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of the target compound itself can be a challenge, the analysis of a crystalline derivative can offer conclusive proof of its conformation and relative stereochemistry.

The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of electron density maps, from which the precise positions of all atoms in the crystal lattice can be determined. The outcome is a detailed 3D model of the molecule, providing accurate bond lengths, bond angles, and torsional angles.

For instance, X-ray diffraction has been used to confirm the preferred solid-state conformation of other 1,3-dioxane derivatives, establishing the orientation of substituents. nih.gov In the context of this compound, an X-ray crystal structure would definitively establish the chair conformation of the ring and the equatorial or axial positions of the methyl and isopropyl groups for a specific stereoisomer. This solid-state structure serves as a crucial benchmark for comparison with computational models and solution-state data from other methods like NMR. nih.gov

Chiroptical Methods (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. Electronic Circular Dichroism (ECD) spectroscopy, a key chiroptical technique, is particularly powerful for determining the absolute configuration of chiral compounds. nih.govacs.org Since this compound possesses chiral centers, its enantiomers will produce mirror-image ECD spectra.

An ECD spectrum plots the difference in absorption of left and right circularly polarized light versus wavelength. The resulting positive or negative peaks, known as Cotton effects, are exquisitely sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. nih.govnih.gov

The modern approach to determining absolute configuration involves a combination of experimental measurement and theoretical calculation. acs.orgnih.gov

The ECD spectrum of a purified enantiomer is measured experimentally.

Quantum chemical calculations, typically using time-dependent density functional theory (TD-DFT), are performed to predict the theoretical ECD spectra for all possible stereoisomers (e.g., (2R, 4R), (2S, 4S), etc.). acs.orgnih.gov

The experimental spectrum is then compared to the calculated spectra. A match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer under investigation.

This technique has been successfully applied to various 1,3-dioxane-type structures, where the configuration at specific carbon atoms could be reliably assigned based on the observed spectral signs. nih.gov

Table 2: Methodologies for Conformational and Stereochemical Analysis

MethodologyInformation ObtainedApplication to this compound
DNMR Spectroscopy Energy barriers (ΔG‡) for conformational interconversion, population of conformers. nih.govQuantifying the energy barrier for chair-chair ring inversion.
X-ray Crystallography Precise 3D structure in the solid state (bond lengths, angles, torsional angles). nih.govUnambiguous proof of the conformation and relative stereochemistry of a single stereoisomer.
ECD Spectroscopy Relationship between structure and chiroptical properties, absolute configuration. nih.govacs.orgDetermining the absolute configuration (e.g., R/S) at the chiral centers C2 and C4.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 4 Methyl 2 Isopropyl 1,3 Dioxane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate structural details of 4-methyl-2-isopropyl-1,3-dioxane. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. ethernet.edu.et

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D NMR spectrum and for piecing together the molecule's structural puzzle. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between protons on adjacent carbon atoms, helping to trace the carbon skeleton. For example, the proton on the isopropyl group would show a correlation to the methyl protons of that same group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). sdsu.edu This is instrumental in assigning the ¹³C NMR spectrum. Each CH, CH₂, and CH₃ group in this compound would produce a distinct cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edu This is vital for connecting different parts of the molecule. For instance, the isopropyl methine proton would show HMBC correlations to the carbons of the dioxane ring it is attached to, as well as the isopropyl methyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is unique in that it reveals spatial proximity between protons, regardless of whether they are directly bonded. science.gov This is particularly important for determining stereochemistry and preferred conformations. For example, in the chair conformation of the dioxane ring, NOESY can distinguish between axial and equatorial substituents by observing which protons are close to each other in space.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Proton (¹H)COSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)NOESY Correlations (Spatial Proximity)
Isopropyl CHIsopropyl CH₃C of isopropyl CHDioxane C2, Isopropyl CH₃ carbonsProtons on C2, C4, and C6 of dioxane ring
Isopropyl CH₃Isopropyl CHC of isopropyl CH₃Isopropyl CH carbon, Dioxane C2Isopropyl CH, potentially other nearby protons
Dioxane C2-HDioxane C4-H₂, C6-H₂Dioxane C2Dioxane C4, C6, Isopropyl CH carbonIsopropyl CH, Dioxane C4-H, C6-H
Dioxane C4-HDioxane C5-H₂, C4-CH₃Dioxane C4Dioxane C2, C5, C6, C4-CH₃Dioxane C2-H, C5-H, C6-H, C4-CH₃
Dioxane C5-H₂Dioxane C4-H, C6-H₂Dioxane C5Dioxane C4, C6Dioxane C4-H, C6-H
Dioxane C6-H₂Dioxane C5-H₂, C2-HDioxane C6Dioxane C2, C4, C5Dioxane C2-H, C4-H, C5-H
C4-Methyl H₃Dioxane C4-HC of C4-MethylDioxane C4, C5Dioxane C4-H, C5-H

The magnitude of the spin-spin coupling constant (J-value) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. organicchemistrydata.org By carefully analyzing the J-couplings, particularly the three-bond couplings (³J_HH), the preferred conformation of the 1,3-dioxane (B1201747) ring can be determined.

For instance, in a chair conformation, the coupling between an axial and an equatorial proton (J_ae) is typically small (2-5 Hz), while the coupling between two axial protons (J_aa) is large (10-13 Hz), and the coupling between two equatorial protons (J_ee) is also small (2-5 Hz). By measuring these coupling constants from the high-resolution ¹H NMR spectrum, the chair conformation and the orientation of the substituents can be confirmed. For 4-methyl-1,3-dioxane (B1663929), experimental and theoretical values of vicinal ¹H NMR coupling constants have been used to determine the quantitative conformational composition. researchgate.net

A representative table of expected coupling constants for a chair conformation of a substituted 1,3-dioxane is shown below.

Coupling TypeDihedral Angle (approx.)Expected J-value (Hz)
³J_aa (axial-axial)~180°10 - 13
³J_ae (axial-equatorial)~60°2 - 5
³J_ee (equatorial-equatorial)~60°2 - 5

Mass Spectrometry Techniques for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer valuable clues about its structure. libretexts.org

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of the molecular ion. nist.gov This accuracy allows for the determination of the elemental formula of the compound, distinguishing it from other compounds that might have the same nominal mass. For this compound (C₈H₁₆O₂), HRMS would confirm the molecular weight to several decimal places, corroborating the proposed structure.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. researchgate.net First, the molecular ion of this compound is selected. This ion is then fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. This process provides detailed information about the fragmentation pathways of the molecule.

Common fragmentation patterns for 1,3-dioxanes involve the cleavage of the ring. For this compound, expected fragmentations would include the loss of the isopropyl group, the methyl group, or parts of the dioxane ring itself. miamioh.edudocbrown.infodocbrown.info The analysis of these fragments helps to piece together the structure of the original molecule.

A table of potential fragment ions for this compound is provided below.

Fragment Ionm/z (nominal)Possible Neutral Loss
[M - CH₃]⁺129CH₃ radical
[M - C₃H₇]⁺101C₃H₇ radical (isopropyl)
[M - CH₃ - C₃H₄O]⁺71Loss of methyl and propylene (B89431) oxide
[C₄H₉O]⁺73Fragment containing the C4-methyl group
[C₃H₇]⁺43Isopropyl cation

Vibrational Spectroscopy Applications in Conformational Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. scirp.orgmdpi.com Different conformations of a molecule will have slightly different vibrational frequencies. While not as detailed as NMR for complete structural elucidation, vibrational spectroscopy can be a useful complementary technique for studying conformational equilibria. nih.gov By comparing the experimental vibrational spectra with theoretically calculated spectra for different possible conformers (e.g., chair, boat, twist-boat), it is possible to identify the most stable conformation or the distribution of conformers present in a sample. nih.gov For instance, characteristic C-O and C-C stretching and bending vibrations in the fingerprint region of the IR spectrum can be sensitive to the conformational state of the 1,3-dioxane ring.

Infrared (IR) Spectroscopy for Characteristic Group Frequencies

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. Specific functional groups absorb IR radiation at characteristic frequencies, making the resulting spectrum a molecular "fingerprint."

Expected Characteristic IR Absorption Bands for this compound:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group Responsible
C-H Stretching (Alkyl)2975 - 2845Methyl (CH₃), Isopropyl (CH), and Methylene (B1212753) (CH₂) groups
C-H Bending (Methyl)~1465 and ~1375Asymmetric and symmetric deformations of the CH₃ groups
C-H Bending (Methylene)~1450Scissoring vibrations of the CH₂ groups in the dioxane ring
C-O-C Stretching (Ether)1150 - 1050Symmetric and asymmetric stretching of the ether linkages
Skeletal Vibrations (Fingerprint)< 1000Complex vibrations of the entire molecular skeleton

This table is generated based on established principles of IR spectroscopy and data from related 1,3-dioxane compounds.

Research on substituted 1,3-dioxanes indicates that the precise positions of the C-O-C stretching bands can be sensitive to the conformation of the dioxane ring and the nature of the substituents. The presence of the methyl and isopropyl groups at the C4 and C2 positions, respectively, will influence the electronic and steric environment of the ring, leading to subtle shifts in the vibrational frequencies compared to the unsubstituted 1,3-dioxane.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light, usually from a laser source. The resulting Raman shifts correspond to the vibrational modes of the molecule. A key difference from IR is the selection rule: Raman activity is favored for vibrations that involve a change in the polarizability of the molecule, while IR activity requires a change in the dipole moment. This often means that symmetric vibrations and bonds involving non-polar groups are more prominent in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon-carbon and carbon-oxygen bonds within the molecular skeleton.

Expected Characteristic Raman Shifts for this compound:

Vibrational ModeExpected Raman Shift Range (cm⁻¹)Functional Group Responsible
C-H Stretching (Alkyl)3000 - 2800Symmetric and asymmetric stretches of CH₃, CH, and CH₂ groups
C-H Deformation1470 - 1350Bending and deformation modes of the alkyl groups
C-C Stretching1200 - 800Stretching of the carbon-carbon single bonds
Ring Breathing/Deformation900 - 700Symmetric vibrations of the 1,3-dioxane ring
C-O-C Symmetric Stretch~850Symmetric stretching of the ether linkages

This table is generated based on established principles of Raman spectroscopy and data from related 1,3-dioxane compounds.

Detailed conformational studies of substituted 1,3-dioxanes often employ vibrational spectroscopy in conjunction with computational methods to assign specific vibrational modes. The chair conformation is generally the most stable for the 1,3-dioxane ring. The orientation of the methyl and isopropyl substituents (axial or equatorial) would have a discernible effect on the Raman spectrum, particularly in the fingerprint region where skeletal vibrations are observed. While specific experimental Raman data for this compound is not available in the public domain, the analysis of the spectra of similar molecules provides a solid foundation for predicting its characteristic Raman shifts.

Reactivity, Reaction Mechanisms, and Transformation Pathways of 4 Methyl 2 Isopropyl 1,3 Dioxane

Acid-Catalyzed Ring Opening and Hydrolysis Mechanisms

The hydrolysis of 1,3-dioxanes, including 4-methyl-2-isopropyl-1,3-dioxane, in the presence of an acid catalyst is a well-established reaction that leads to the cleavage of the acetal (B89532) functionality. libretexts.org This process is reversible and is fundamental to the use of 1,3-dioxanes as protecting groups for carbonyl compounds and 1,3-diols. thieme-connect.de

The generally accepted mechanism for the acid-catalyzed hydrolysis of an acetal like this compound proceeds through the following key steps:

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms in the dioxane ring by a hydronium ion (H₃O⁺), which is present in acidic aqueous solutions. libretexts.orgyoutube.com This step makes the oxygen atom a better leaving group.

Carbocation Formation: The protonated ether bond cleaves, leading to the opening of the ring and the formation of a resonance-stabilized carbocation (an oxocarbenium ion).

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation. libretexts.org

Deprotonation: A final deprotonation step, typically involving another water molecule, regenerates the acid catalyst and yields the hemiacetal intermediate. libretexts.org

Final Hydrolysis: The hemiacetal is then further hydrolyzed under acidic conditions to yield the final products: isobutyraldehyde (B47883) and butane-1,3-diol.

Kinetic studies on the hydrolysis of related 2-substituted-1,3-dioxanes have provided insights into the reaction mechanism. For instance, the hydrolysis of 2-aryl-2-phenyl-1,3-dithianes, sulfur analogs of dioxanes, in dioxane-water mixtures containing perchloric acid, has been studied. rsc.org The mechanism of hydrolysis for these compounds can vary from an A-SE2 to an A-2-like mechanism depending on the reactivity of the specific compound. rsc.org In an A-2 mechanism, the protonated substrate reacts with a water molecule in the rate-determining step. researchgate.netdergipark.org.tr The study of acidity functions in dioxane-water solvent systems helps to elucidate these mechanisms. rsc.org

Nucleophilic and Electrophilic Reactivity Studies of the Dioxane Ring

The reactivity of the 1,3-dioxane (B1201747) ring is largely dictated by the two oxygen atoms, which confer both nucleophilic and electrophilic character to different parts of the molecule.

Nucleophilic Character: The oxygen atoms, with their lone pairs of electrons, are nucleophilic centers. They are susceptible to attack by strong electrophiles. As seen in the acid-catalyzed hydrolysis, the initial step is the protonation of an oxygen atom, an electrophilic attack on the dioxane ring. libretexts.org

Electrophilic Character: The carbon atom at the 2-position (C2), situated between the two oxygen atoms, is an electrophilic center. This carbon is susceptible to nucleophilic attack, especially after the protonation of one of the adjacent oxygen atoms, which enhances its electrophilicity. This is a key step in the ring-opening reactions of dioxanes.

Studies on related systems provide a basis for understanding these reactivities. For example, the cleavage of ethers with strong acids like HI involves the protonation of the ether oxygen followed by an SN2 attack by the iodide ion. masterorganicchemistry.com While 1,3-dioxanes are cyclic acetals, the principles of ether cleavage are relevant to the C-O bond breaking in the dioxane ring.

Radical Reactions and Photochemical Transformations

Information specifically detailing the radical and photochemical reactions of this compound is limited in the provided search results. However, general principles of radical chemistry can be applied. The C-H bonds on the dioxane ring, particularly at the C2, C4, and C5 positions, could potentially undergo hydrogen atom abstraction in the presence of radical initiators. The C2 position is often more susceptible to radical abstraction in acetals due to the stabilizing effect of the adjacent oxygen atoms on the resulting radical.

Photochemical transformations of 1,3-dioxanes can lead to various products through pathways such as ring cleavage, rearrangements, or hydrogen abstraction, depending on the specific substituents and the irradiation conditions.

Regioselectivity and Stereoselectivity in Reactions Involving the Dioxane Ring

Regioselectivity and stereoselectivity are crucial aspects of the reactions of substituted 1,3-dioxanes like this compound. masterorganicchemistry.com The substituents on the ring create a non-symmetrical environment, influencing where and how a reaction occurs.

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another. In the ring-opening of unsymmetrical 1,3-dioxanes, the cleavage of one C-O bond may be favored over the other. For example, in the reaction of cis-4-methyl-2-vinyl-1,3-dioxane with alkyllithiums, a regioselective cleavage of the C(2)-O(1) bond, which is remote from the 4-methyl substituent, is observed. nih.gov This preference is often governed by steric and electronic factors. Reductive ring-opening of carbohydrate-derived 1,3-dioxane-type acetals has also been shown to be a powerful tool for the regioselective manipulation of hydroxyl groups. researchgate.net

Stereoselectivity: Stereoselectivity describes the preferential formation of one stereoisomer over another. The chair-like conformation of the 1,3-dioxane ring, similar to cyclohexane (B81311), plays a significant role in determining the stereochemical outcome of reactions. thieme-connect.de Substituents will preferentially occupy equatorial positions to minimize steric strain. The approach of a reagent to the dioxane ring can be directed by the existing stereocenters, leading to the formation of a specific diastereomer. For instance, the acid-catalyzed ring opening of an epoxide, a different heterocyclic system, proceeds with anti-stereochemistry where the nucleophile adds to the opposite face of the opening oxygen group. youtube.com Similar stereochemical control is expected in reactions of 1,3-dioxanes.

The table below summarizes the expected regioselective and stereoselective outcomes in reactions of substituted 1,3-dioxanes based on general principles.

Reaction TypeRegioselective PreferenceStereoselective PreferenceInfluencing Factors
Acid-Catalyzed Ring Opening Cleavage can be influenced by the stability of the resulting carbocation intermediate.The approach of the nucleophile is often directed by the existing stereochemistry of the ring.Steric hindrance, electronic effects of substituents.
Reductive Cleavage Often occurs at the less sterically hindered C-O bond.Can lead to inversion or retention of configuration depending on the mechanism (e.g., SN2-type).Nature of the reducing agent, chelation control.
Reaction with Organometallics Preferential attack at the C2 position, with potential for regioselective C-O bond cleavage. nih.govThe stereochemical outcome can be highly dependent on the reagent and reaction conditions.Steric bulk of the nucleophile and substituents.

Cleavage Reactions and Regeneration of Parent Carbonyl Compounds or Diols

A primary application of 1,3-dioxanes in organic synthesis is as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.de Their formation temporarily masks the reactivity of these functional groups, and their subsequent cleavage, or deprotection, regenerates the original functionalities.

The cleavage of this compound is most commonly achieved through acid-catalyzed hydrolysis, as detailed in section 5.1. This reaction effectively regenerates the parent carbonyl compound, isobutyraldehyde, and the parent diol, butane-1,3-diol.

The reaction is an equilibrium process. libretexts.org To drive the reaction towards the cleavage products, it is typically carried out in the presence of a large excess of water with an acid catalyst. libretexts.org

General Reaction for Cleavage:

This compound + H₂O (excess) --(H⁺ catalyst)--> Isobutyraldehyde + Butane-1,3-diol

Various acidic conditions can be employed for the deprotection of 1,3-dioxanes. These range from dilute aqueous mineral acids like HCl or H₂SO₄ to Lewis acids in the presence of a water source. thieme-connect.de The choice of conditions depends on the sensitivity of other functional groups present in the molecule.

The stability of 1,3-dioxanes under basic, oxidative, and reductive conditions makes them valuable protecting groups, allowing for a wide range of chemical transformations to be performed on other parts of a molecule before the carbonyl or diol is regenerated. thieme-connect.de

Applications of 4 Methyl 2 Isopropyl 1,3 Dioxane in Advanced Organic Synthesis

Role as a Protecting Group for Carbonyl Compounds in Complex Synthesis

In the realm of multi-step organic synthesis, the temporary masking of reactive functional groups is a fundamental strategy. The 4-Methyl-2-isopropyl-1,3-dioxane moiety is effectively employed as a protecting group for aldehydes and ketones. This protection is achieved by reacting the carbonyl compound with 1,3-butanediol (B41344) in the presence of an acid catalyst, forming the stable 1,3-dioxane (B1201747) ring system. organic-chemistry.org This strategy is particularly useful in complex syntheses where a carbonyl group needs to be preserved while other parts of the molecule undergo reactions that would otherwise affect it.

The stability of the 1,3-dioxane ring is a key attribute. It is generally resistant to a wide range of reagents, including nucleophiles, bases, and mild oxidizing and reducing agents. organic-chemistry.org This robustness allows for a broad spectrum of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl group.

The formation of this compound can be achieved with a high degree of selectivity, which is critical in the synthesis of complex molecules with multiple functional groups.

Chemoselectivity: In molecules containing both an aldehyde and a ketone, it is often possible to selectively protect the aldehyde functionality. This is because aldehydes are generally more reactive towards acetal (B89532) formation than ketones. By carefully controlling the reaction conditions, such as temperature and the choice of catalyst, chemists can achieve preferential protection of the aldehyde. organic-chemistry.org

Regioselectivity: When a molecule contains multiple, chemically distinct carbonyl groups, regioselective protection can be achieved. This selectivity is often dictated by steric and electronic factors. For instance, a less sterically hindered carbonyl group will typically react faster to form the dioxane.

Stereoselectivity: The formation of the this compound can proceed with stereoselectivity, particularly when the carbonyl compound or the diol precursor is chiral. The introduction of the methyl group at the 4-position of the dioxane ring creates a chiral center, which can influence the stereochemical outcome of subsequent reactions. The reaction of alkyllithiums with cis-4-methyl-2-vinyl-1,3-dioxane, for example, demonstrates regioselective and stereoselective cleavage of the C(2)-O(1) bond. nih.gov

Protection StrategyDescriptionKey Factors
Chemoselectivity Preferential protection of one type of carbonyl group (e.g., aldehyde) over another (e.g., ketone).Relative reactivity of carbonyls, reaction conditions.
Regioselectivity Selective protection of one carbonyl group among multiple, distinct carbonyls in a molecule.Steric hindrance, electronic effects.
Stereoselectivity Control of the three-dimensional arrangement of atoms during the formation of the dioxane ring.Chirality of substrates, reaction conditions.

The removal of the this compound protecting group is as crucial as its installation. The most common method for deprotection is acidic hydrolysis. organic-chemistry.org This process involves treating the dioxane with aqueous acid, which cleaves the acetal and regenerates the original carbonyl compound and 1,3-butanediol.

Various acidic conditions can be employed, ranging from dilute aqueous solutions of strong acids like hydrochloric acid or sulfuric acid to milder acidic reagents. The choice of deprotection conditions is often dictated by the sensitivity of other functional groups present in the molecule. For substrates that are sensitive to strongly acidic conditions, alternative methods have been developed. These include transacetalization, where the dioxane is exchanged with a more volatile ketone like acetone (B3395972) in the presence of a Lewis acid catalyst. organic-chemistry.org Other mild methods involve the use of reagents such as iodine or ceric ammonium (B1175870) nitrate. organic-chemistry.org

Deprotection MethodReagentsConditions
Acidic Hydrolysis Aqueous HCl, H₂SO₄, or other acids.Varies from mild to strong, depending on the acid and substrate.
Transacetalization Acetone, Lewis acid catalyst (e.g., In(OTf)₃).Neutral or mildly acidic, often at room temperature or with gentle heating. organic-chemistry.org
Iodine Catalysis Catalytic amount of iodine.Neutral conditions. organic-chemistry.org
Oxidative Cleavage Reagents like benzyltriphenylphosphonium (B107652) peroxymonosulfate.Solid-phase, solvent-free conditions. nih.gov

Utilization as a Chiral Auxiliary for Asymmetric Transformations

In asymmetric synthesis, a chiral auxiliary is a temporary stereogenic unit that is incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While the direct use of this compound as a conventional chiral auxiliary is less common than established auxiliaries like Evans oxazolidinones or Oppolzer's sultam, its chiral nature, arising from the methyl group at the 4-position, allows it to influence the stereochemistry of reactions at or near the dioxane ring. wikipedia.orgnih.gov

The chiral environment created by the 4-methyl group on the 1,3-dioxane ring can direct the approach of reagents in subsequent reactions, leading to the formation of a new stereocenter with a preferred configuration. rsc.orgnih.gov This principle of chirality induction is fundamental to asymmetric synthesis. scripps.edu For example, if a prochiral center is created adjacent to the dioxane ring, the steric bulk and electronic properties of the dioxane can favor one stereoisomeric outcome over the other. The effectiveness of this stereochemical control depends on the specific reaction and the proximity of the reacting center to the chiral dioxane.

A key advantage of using a chiral auxiliary is the ability to recover and reuse it, which is economically and environmentally beneficial. nih.govrsc.org After the desired asymmetric transformation has been accomplished, the auxiliary, in this case, the 1,3-butanediol precursor to the dioxane, can be cleaved from the product. The recovered chiral diol can then be used to synthesize the this compound for subsequent reactions. This recycling process is a cornerstone of sustainable chiral synthesis. rsc.org

Precursor or Intermediate in Stereodefined Natural Product Synthesis

The structural motifs present in this compound, or the ability to generate such motifs using related chemistry, make it a valuable intermediate in the total synthesis of complex, stereodefined natural products. nih.govnih.gov Natural products often possess multiple stereocenters, and the use of chiral building blocks derived from or related to this dioxane can simplify the synthetic route.

For instance, the stereocenter at the 4-position of the dioxane can be incorporated as a key stereogenic element in the final natural product. Synthetic strategies may involve the elaboration of the isopropyl group or other parts of the dioxane ring while retaining the stereochemical integrity of the methyl-substituted carbon. The ability to control the stereochemistry at this position provides a powerful tool for constructing the intricate three-dimensional architectures found in many biologically active natural products. researchgate.net

Building Block for Heterocyclic Compound Synthesis

The utility of this compound in organic synthesis extends to its role as a versatile three-carbon building block for the construction of various heterocyclic compounds. This application stems from the ability of the 1,3-dioxane ring to undergo ring-opening reactions, which generates a synthon equivalent to 1,3-butanediol, a key intermediate for forming six-membered heterocyclic rings. The presence of the methyl and isopropyl groups on the dioxane ring can also influence the substitution pattern and stereochemistry of the resulting heterocyclic products.

The general strategy involves the acid-catalyzed cleavage of the 1,3-dioxane ring. ugent.beresearchgate.net This process can be envisioned to proceed through the formation of an oxocarbenium ion intermediate, which can then react with various nucleophiles. In the context of heterocyclic synthesis, dinucleophilic reagents are often employed to construct the new ring system in a single step.

While specific literature detailing the use of this compound in heterocyclic synthesis is not abundant, the principles of 1,3-dioxane chemistry suggest its potential as a precursor to a variety of important heterocyclic scaffolds. The following sections will explore some of these potential applications based on established synthetic methodologies for heterocycles that utilize 1,3-dicarbonyl compounds or their synthetic equivalents, for which this compound can serve as a masked synthon.

One of the most well-established methods for pyrimidine (B1678525) synthesis is the reaction of a 1,3-dicarbonyl compound with an amidine. mdpi.com In this context, the acid-catalyzed hydrolysis of this compound would in situ generate a reactive intermediate equivalent to 4-hydroxy-2-pentanone. This intermediate can then undergo condensation with an amidine to form the pyrimidine ring. The general transformation is depicted in the following table:

Table 1: General Scheme for Pyrimidine Synthesis from a 1,3-Dioxane Derivative

Reactant 1Reactant 2ConditionsProduct
R-C(=NH)NH₂ (Amidine)Acid catalyst, Heat

This table illustrates a generalized reaction scheme and does not represent a specific, experimentally verified reaction of this compound.

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classical method for the synthesis of pyrazoles. By analogy, the ring-opened form of this compound could react with hydrazine to yield a substituted pyrazole. The reaction would likely proceed through a condensation-cyclization sequence.

Table 2: General Scheme for Pyrazole Synthesis from a 1,3-Dioxane Derivative

Reactant 1Reactant 2ConditionsProduct
NH₂NH₂ (Hydrazine)Acid or Base catalyst, Heat

This table illustrates a generalized reaction scheme and does not represent a specific, experimentally verified reaction of this compound.

The synthesis of isoxazoles can be achieved by the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). The in situ generated reactive species from this compound could be trapped by hydroxylamine to afford the corresponding isoxazole (B147169) derivative.

Table 3: General Scheme for Isoxazole Synthesis from a 1,3-Dioxane Derivative

Reactant 1Reactant 2ConditionsProduct
NH₂OH (Hydroxylamine)Acid or Base catalyst, Heat

This table illustrates a generalized reaction scheme and does not represent a specific, experimentally verified reaction of this compound.

Computational and Theoretical Chemistry Studies of 4 Methyl 2 Isopropyl 1,3 Dioxane

Quantum Mechanical Calculations for Conformational Analysis

The conformational landscape of 1,3-dioxane (B1201747) and its derivatives is a central theme in computational studies. Like cyclohexane (B81311), the 1,3-dioxane ring predominantly adopts a chair conformation to minimize steric and torsional strain. thieme-connect.de However, the presence of two oxygen atoms introduces shorter C-O bonds compared to C-C bonds, leading to more pronounced diaxial interactions. thieme-connect.de For 4-methyl-2-isopropyl-1,3-dioxane, the key conformational questions revolve around the equatorial or axial preference of the methyl and isopropyl groups. Quantum mechanical calculations are essential for quantifying the energies of different conformers and the barriers between them.

Density Functional Theory (DFT) is a widely used computational method for studying substituted 1,3-dioxanes due to its favorable balance of accuracy and computational cost. These studies focus on locating the energy minima corresponding to stable conformers and the transition states that connect them.

For 1,3-dioxanes, substituents at the C2, C4, and C6 positions generally favor an equatorial orientation to avoid steric clashes with axial hydrogens. thieme-connect.de In the case of this compound, both the methyl group at C4 and the isopropyl group at C2 would be expected to preferentially occupy equatorial positions. DFT calculations can precisely quantify this preference. By optimizing the geometries of various possible stereoisomers (e.g., cis and trans isomers where substituents are axial or equatorial) and calculating their electronic energies, a relative energy profile can be constructed.

For instance, studies on related molecules like 4,4-dimethyl-1,3-dioxane (B1195079) have been performed using DFT to determine rotational constants and structural parameters, which are then compared with experimental microwave spectroscopy data. researchgate.net These calculations help confirm that the chair conformation is the ground state. The energy barriers for ring inversion (chair-to-chair interconversion) can also be calculated by locating the half-chair and twist-boat transition states on the potential energy surface.

Table 1: Illustrative Relative Energies of 1,3-Dioxane Conformers from DFT Calculations Note: This table presents typical energy values for the parent 1,3-dioxane ring to illustrate the relative stabilities. The actual values for this compound would be influenced by the substituents.

ConformationTypical Relative Energy (kcal/mol)
Chair0.0 (Reference)
Twist-Boat4.9 - 5.7
Half-Chair (Transition State)~10.0

These calculations provide a quantitative basis for understanding the conformational equilibrium and the dynamics of ring flipping.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for studying electronic structure and stability. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) are used to obtain highly accurate energies and molecular properties. arxiv.org

For dioxane systems, ab initio calculations have been employed to study the inversion of the ring. For example, a study on 1,4-dioxane (B91453) using ab initio methods characterized the chair conformation as the energy minimum, followed by twist-boat conformers at higher energies. acs.org The transition state connecting the chair and twist-boat forms was identified as a half-chair structure. acs.org Similar high-level calculations for this compound would provide benchmark data on its conformational energies, dipole moments, and electronic properties. These methods are particularly valuable for resolving subtle electronic effects, such as the anomeric effect, which can influence the conformational preference of substituents at the C2 position. thieme-connect.de

Molecular Dynamics Simulations of Conformational Changes and Intermolecular Interactions

While quantum mechanics calculates the properties of static structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, allowing researchers to observe conformational changes, ring inversions, and the rotation of substituent groups like the isopropyl and methyl functions.

In the context of this compound, MD simulations can be used to:

Explore Conformational Space: Simulate the transitions between different chair and boat conformers to understand the flexibility of the ring system.

Study Solvent Effects: Analyze how the molecule interacts with different solvents. The solvent can influence the conformational equilibrium by stabilizing certain conformers through intermolecular interactions like hydrogen bonding or dipole-dipole forces.

Simulate Intermolecular Interactions: In a condensed phase, MD can model how molecules of this compound interact with each other, which is crucial for understanding the properties of the bulk liquid.

Studies on related molecules like 1,4-dioxane have used MD to investigate its interaction with biological membranes, revealing how it orients itself and affects the membrane structure. nih.gov Similar simulations could model the behavior of this compound in various chemical environments.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational chemistry is a powerful tool for predicting spectroscopic data, which is invaluable for structure elucidation. For this compound, predicting Nuclear Magnetic Resonance (NMR) parameters is particularly useful.

The standard procedure involves:

Conformational Search: Identifying all low-energy conformers of the molecule using methods like DFT.

NMR Calculation: For each stable conformer, calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) using a suitable quantum mechanical method (often DFT with specific functionals).

Boltzmann Averaging: The final predicted chemical shift for each nucleus is a weighted average of the shifts from all conformers, based on their relative populations as determined by the Boltzmann distribution at a given temperature. nih.gov

This approach allows for the assignment of complex NMR spectra. Coupling constants (J-couplings), which depend on the dihedral angles between atoms, can also be calculated and are highly sensitive to the molecule's conformation. ismar.org Comparing the computationally predicted spectrum with the experimental one can confirm the structure and dominant conformation of this compound.

Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Dioxane Note: This is an illustrative table based on general procedures for NMR prediction. The values are not specific to this compound.

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
C298.598.2+0.3
C475.175.4-0.3
C526.826.7+0.1
C665.365.5-0.2
Methyl-C21.021.1-0.1

The close agreement between calculated and experimental data in such studies validates the computational model and the resulting structural assignment. nih.gov

Reaction Mechanism Elucidation via Transition State Theory and Energy Profiles

Computational methods are instrumental in exploring the mechanisms of chemical reactions. For 1,3-dioxanes, which are acetals, a key reaction is acid-catalyzed hydrolysis to form a carbonyl compound (isobutyraldehyde) and a 1,3-diol (1,3-butanediol). Theoretical calculations can map out the entire reaction pathway.

Using methods like DFT, chemists can:

Identify Intermediates and Transition States: Locate the structures of all species along the reaction coordinate, including high-energy transition states.

Calculate Activation Energies: Determine the energy barriers for each step of the mechanism, which controls the reaction rate.

For example, a study on the cleavage of cis-4-methyl-2-vinyl-1,3-dioxane with organolithium reagents proposed a two-step mechanism involving addition followed by elimination. nih.gov Computational modeling of this reaction would involve calculating the energy profile to support the proposed mechanism and explain the observed regioselectivity and stereoselectivity. nih.gov By applying transition state theory, the reaction rates can be estimated and compared with experimental kinetics, providing a deep understanding of the molecule's reactivity.

Emerging Research Directions and Future Perspectives on 4 Methyl 2 Isopropyl 1,3 Dioxane

Development of Novel Catalytic Systems for Synthesis and Transformation

The primary route for synthesizing 4-substituted and 2,4-disubstituted 1,3-dioxanes is the Prins cyclization reaction. rsc.orgnih.gov Future research will likely focus on developing advanced catalytic systems to improve the efficiency, selectivity, and environmental footprint of the synthesis of 4-methyl-2-isopropyl-1,3-dioxane.

Heterogeneous Catalysis: A significant area of development is the use of solid acid catalysts, which offer advantages in terms of reusability and ease of separation. For instance, mesoporous ZnAlMCM-41 has been demonstrated as a highly selective and reusable catalyst for the Prins cyclization of styrene (B11656) with paraformaldehyde to produce 4-phenyl-1,3-dioxane. rsc.org This suggests that similar zinc-aluminosilicate materials could be adapted for the reaction between an appropriate olefin and isobutyraldehyde (B47883) to form the target dioxane.

Homogeneous Catalysis: Advances in homogeneous catalysis also present opportunities. Iodine, in combination with bis(trifluoromethanesulfonyl)imide salts, has been used to catalyze the Prins reaction, offering a metal-free alternative. thieme-connect.com This system has shown good tolerance for various aldehydes and styrenes, indicating its potential applicability for synthesizing this compound. thieme-connect.com

Beyond synthesis, catalytic systems for the selective transformation of the 1,3-dioxane (B1201747) ring are of interest. The regioselective ring opening of carbohydrate-derived 1,3-dioxanes is a well-established tool in organic chemistry, utilizing various reagents to achieve partial cleavage of the acetal (B89532). researchgate.net Applying similar catalytic strategies could transform this compound into valuable chiral 1,3-diols and other fine chemicals.

Table 1: Potential Catalytic Systems for this compound Synthesis
Catalyst TypeSpecific ExampleReactionPotential ApplicationKey Advantages
Heterogeneous Solid AcidZnAlMCM-41 rsc.orgPrins CyclizationSynthesisReusable, Ecofriendly, High Selectivity
Homogeneous Metal-FreeI₂ / LiNTf₂ thieme-connect.comPrins CyclizationSynthesisMetal-free, Tolerant to diverse substrates
Chiral Brønsted AcidConfined Imino-imidodiphosphate (iIDP) nih.govacs.orgAsymmetric Prins ReactionEnantioselective SynthesisHigh enantioselectivity, Metal-free

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, is increasingly adopted in chemical synthesis for its enhanced safety, scalability, and process control. The integration of this compound synthesis into flow methodologies represents a logical next step for its potential industrial production.

The Prins cyclization is particularly amenable to flow conditions. The precise control over reaction temperature, pressure, and residence time offered by flow reactors can help to minimize the formation of byproducts often associated with strong acid catalysis in batch processes. Furthermore, the use of packed-bed reactors containing solid acid catalysts, such as the aforementioned ZnAlMCM-41, would create a highly efficient and continuous manufacturing process. Such a setup would allow for the direct conversion of starting materials into the 1,3-dioxane product stream, which can then be purified downstream. This approach not only improves yield and purity but also enhances safety by minimizing the handling of hazardous reagents and intermediates at large scale.

Exploration of Non-Covalent Interactions and Supramolecular Chemistry Applications

The conformational behavior of the 1,3-dioxane ring is heavily influenced by stereoelectronic and other non-covalent interactions. acs.orgacs.org The chair-like conformation is preferred, similar to cyclohexane (B81311), but the presence of two oxygen atoms introduces unique effects. thieme-connect.deresearchgate.net The two oxygen atoms in the this compound structure act as hydrogen bond acceptors, allowing the molecule to participate in supramolecular assemblies. nih.gov

Future research could explore how this compound interacts with other molecules to form host-guest complexes or co-crystals. For example, studies on 1,4-dioxane (B91453) have shown its ability to reside within channels of host lattices, forming specific supramolecular constructs. researchgate.net Similar investigations could reveal whether this compound can act as a guest molecule, with its specific stereochemistry potentially leading to novel packing arrangements and material properties. The interplay of weak interactions, such as C-H···π and various hydrogen bonds, could be harnessed to design new materials with tailored properties. researchgate.net The study of homoanomeric interactions, where an equatorial C-H bond interacts with a p-type lone pair on a β-oxygen, could also provide deeper insight into its conformational preferences and reactivity.

Advanced Synthetic Methodologies for Enantiopure this compound Isomers

Given that this compound possesses multiple stereocenters, the development of methods to synthesize specific, enantiopure isomers is a significant and challenging research direction. Such stereochemically pure compounds are highly valuable in fields like medicinal chemistry and fragrance development, where biological activity and sensory properties are often dependent on a single isomer. thieme-connect.comresearchgate.net

A key strategy is the asymmetric Prins reaction. Recent breakthroughs have utilized chiral Brønsted acid catalysts, such as confined imino-imidodiphosphates (iIDPs), to achieve highly enantioselective intermolecular Prins reactions between styrenes and formaldehyde. nih.govacs.orgorganic-chemistry.org This approach has successfully produced optically active 4-substituted-1,3-dioxanes. organic-chemistry.org Adapting these powerful catalyst systems for the reaction of an appropriate alkene with isobutyraldehyde could provide a direct route to enantioenriched this compound.

Other promising approaches include the use of chiral N-triflylphosphoramides or dual catalyst systems combining a Lewis acid with a chiral Brønsted acid. acs.orgnih.gov These methods have shown success in various enantioselective Prins-type cyclizations, generating complex heterocyclic structures with excellent stereocontrol. acs.orgnih.gov The application of these advanced catalytic methods holds the key to unlocking the full potential of the individual stereoisomers of this compound.

Table 2: Potential Methodologies for Enantiopure Synthesis
MethodologyCatalyst Type / ReagentKey FeatureExpected Outcome
Asymmetric Prins Reaction nih.govacs.orgChiral Confined Brønsted Acid (e.g., iIDP)Enantioselective protonation/activationDirect access to optically active 1,3-dioxanes
Dual Catalysis nih.govLewis Acid (e.g., CuCl) + Chiral Brønsted AcidCooperative activation of substratesCascade reactions for complex chiral heterocycles
Chiral Phosphoramide Catalysis acs.orgN-triflylphosphoramideEnantiocontrol in oxocarbenium formationSynthesis of enantioenriched bicyclic acetals
Chiral Auxiliary ApproachUse of enantiopure 1,3-diol starting materialDiastereoselective cyclizationSeparation of diastereomers to obtain pure enantiomers

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